molecular formula C23H25NO6 B7752589 2-PHENOXYETHYL 5-HYDROXY-2-METHYL-4-[(MORPHOLIN-4-YL)METHYL]-1-BENZOFURAN-3-CARBOXYLATE

2-PHENOXYETHYL 5-HYDROXY-2-METHYL-4-[(MORPHOLIN-4-YL)METHYL]-1-BENZOFURAN-3-CARBOXYLATE

Cat. No.: B7752589
M. Wt: 411.4 g/mol
InChI Key: TXYIPJQFNQGTEX-UHFFFAOYSA-N
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Description

2-Phenoxyethyl 5-hydroxy-2-methyl-4-[(morpholin-4-yl)methyl]-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the benzofuran class. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxyethyl 5-hydroxy-2-methyl-4-[(morpholin-4-yl)methyl]-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, under acidic or basic conditions.

    Introduction of the Morpholine Group: The morpholine group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the benzofuran core is replaced by morpholine.

    Esterification: The final step involves the esterification of the carboxylic acid group with 2-phenoxyethanol under acidic conditions to form the desired ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Phenoxyethyl 5-hydroxy-2-methyl-4-[(morpholin-4-yl)methyl]-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The phenoxy group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include amines, thiols, and halides.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted benzofuran derivatives.

Scientific Research Applications

2-Phenoxyethyl 5-hydroxy-2-methyl-4-[(morpholin-4-yl)methyl]-1-benzofuran-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Phenoxyethyl 5-hydroxy-2-methyl-4-[(morpholin-4-yl)methyl]-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-5-methylbenzofuran: A simpler benzofuran derivative with similar core structure.

    2-Phenoxyethyl 5-hydroxy-2-methylbenzofuran: Lacks the morpholine group but shares other structural features.

Uniqueness

2-Phenoxyethyl 5-hydroxy-2-methyl-4-[(morpholin-4-yl)methyl]-1-benzofuran-3-carboxylate is unique due to the presence of the morpholine group, which can enhance its biological activity and solubility. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

2-phenoxyethyl 5-hydroxy-2-methyl-4-(morpholin-4-ylmethyl)-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO6/c1-16-21(23(26)29-14-13-28-17-5-3-2-4-6-17)22-18(15-24-9-11-27-12-10-24)19(25)7-8-20(22)30-16/h2-8,25H,9-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXYIPJQFNQGTEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2CN3CCOCC3)O)C(=O)OCCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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